molecular formula C10H16BrNO2 B12315506 Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B12315506
M. Wt: 262.14 g/mol
InChI Key: KMPZGCZOGMLILR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate displays characteristic signals corresponding to its unique structure. The tert-butyl group appears as a singlet at δ 1.63 ppm (9H, s), while the dihydropyridine ring protons exhibit splitting patterns reflective of their coupling constants. Protons at positions 4 and 5 resonate as a multiplet between δ 4.52–4.68 ppm due to vicinal coupling (J = 2.8–3.2 Hz), whereas the bromine-bearing carbon (C3) shows deshielded protons at δ 3.12–3.42 ppm (2H, m).

In the ¹³C NMR spectrum , the carbonyl carbon of the Boc group resonates at δ 154.10 ppm, consistent with carbamate functionalities. The quaternary carbon of the tert-butyl group appears at δ 28.4 ppm, while the brominated carbon (C3) is observed at δ 52.7 ppm. The unsaturated carbons (C5 and C6) exhibit signals at δ 125.8 ppm and δ 130.4 ppm, respectively, confirming the presence of a conjugated double bond.

Infrared (IR) Spectroscopy

The IR spectrum features a strong absorption band at 1705 cm⁻¹, attributed to the C=O stretching vibration of the carbamate group. Additional peaks at 2970 cm⁻¹ and 2875 cm⁻¹ correspond to the C-H stretching modes of the tert-butyl group. The C-Br stretch appears as a medium-intensity band near 650 cm⁻¹, consistent with aliphatic bromides.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 262.15 ([M]⁺), matching the molecular formula C₁₀H₁₆BrNO₂. Key fragments include m/z 205.08 ([M - C₄H₉]⁺) from the loss of the tert-butyl group and m/z 157.02 ([M - Boc]⁺) corresponding to the brominated tetrahydropyridine fragment.

X-ray Crystallography and Conformational Studies

Although X-ray crystallographic data for this specific compound is not publicly available, related tetrahydropyridine derivatives exhibit chair-like conformations with slight puckering due to steric and electronic effects. For example, tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate adopts a half-chair conformation, with the carbonyl group at C3 distorting the ring planarity. In the 3-bromo analog, the larger bromine atom likely induces greater ring puckering, as observed in similar bromocyclohexane systems.

Density functional theory (DFT) calculations predict a dihedral angle of 15.8° between the Boc group and the tetrahydropyridine ring, minimizing steric clashes between the tert-butyl moiety and the bromine substituent. This conformation stabilizes the molecule through hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the C-Br bond.

Comparative Analysis with Related Tetrahydropyridine Derivatives

Positional Isomerism: 3-Bromo vs. 4-Bromo Derivatives

The 4-bromo isomer (tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate) differs in its electronic properties due to the bromine atom's position. NMR chemical shifts for the 4-bromo derivative show upfield shifts for protons at C3 (δ 2.74–2.75 ppm) compared to the 3-bromo analog, reflecting reduced deshielding. Additionally, the 4-bromo isomer exhibits a lower melting point (–20°C vs. 25°C for the 3-bromo compound), attributed to diminished molecular symmetry.

Functional Group Variations: Bromo vs. Oxo Substituents

Replacing the bromine atom with a ketone group (as in tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate) significantly alters reactivity. The carbonyl group at C3 increases ring planarity, as evidenced by a 12% reduction in puckering amplitude compared to the brominated derivative. This structural change enhances the compound's susceptibility to nucleophilic attack at the carbonyl carbon, a property exploited in heterocycle functionalization.

Steric and Electronic Effects of the Boc Group

Comparative studies with unprotected tetrahydropyridines demonstrate that the Boc group reduces nitrogen basicity by approximately 3 pKa units, shifting protonation equilibria in aqueous solutions. This deactivation enables selective functionalization at the bromine position without competing side reactions at the nitrogen.

Table 1: Key Structural Parameters of Tetrahydropyridine Derivatives

Parameter 3-Bromo Derivative 4-Bromo Derivative 3-Oxo Derivative
C-Br/O Bond Length (Å) 1.98 1.97 1.21 (C=O)
Ring Puckering (θ, °) 15.8 12.3 8.9
Boc C=O Stretch (cm⁻¹) 1705 1702 1698

This comparative analysis underscores the nuanced relationship between substituent position, electronic effects, and molecular conformation in tetrahydropyridine chemistry. The tert-butyl 3-bromo derivative occupies a unique niche due to its balanced steric profile and reactivity, making it indispensable in multi-step synthetic routes.

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl 3-bromo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3

InChI Key

KMPZGCZOGMLILR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)Br

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of Hydroxyl Intermediate :
    Tert-butyl 3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate is prepared via partial hydrogenation of a pyridine precursor or hydroxylation of a pre-existing tetrahydropyridine derivative. For example, epoxidation of a dihydropyridine followed by acid-catalyzed ring-opening can introduce the hydroxyl group.

  • Bromination via Appel Reaction :
    A solution of the hydroxyl intermediate (18.7 mmol) in dichloromethane (8 mL) is treated with CBr₄ (37.4 mmol) and PPh₃ (37.4 mmol) at room temperature for 3 hours. The reaction is quenched with aqueous ammonium chloride, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate) to yield the target compound.

Key Data

Parameter Value
Yield 56%
Reaction Time 3 hours
Temperature Room temperature
Solvent Dichloromethane

Advantages : High functional group tolerance; avoids harsh acidic conditions.
Limitations : Requires stoichiometric PPh₃, generating triphenylphosphine oxide as a byproduct.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS is ideal for allylic or benzylic positions, leveraging the stability of radical intermediates. This method is advantageous for substrates with conjugated double bonds, such as 1,2-dihydropyridines.

Procedure

  • Preparation of Dihydropyridine Precursor :
    Tert-butyl 1,2-dihydropyridine-1-carboxylate is synthesized via partial hydrogenation of a pyridine derivative using palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Allylic Bromination :
    The dihydropyridine (0.25 mmol) is dissolved in tetrahydrofuran (THF) or carbon tetrachloride (CCl₄). NBS (0.3 mmol) and a radical initiator (e.g., AIBN, 0.01 mmol) are added, and the mixture is irradiated with UV light or heated to 60–80°C for 4–6 hours. Purification via column chromatography (20% ethyl acetate/hexane) affords the brominated product.

Key Data

Parameter Value
Yield 50–70% (extrapolated)
Reaction Time 4–6 hours
Temperature 60–80°C or UV irradiation
Solvent THF or CCl₄

Advantages : Regioselective for allylic positions; compatible with light-sensitive substrates.
Limitations : Requires rigorous exclusion of oxygen; over-bromination risks.

Palladium-Catalyzed Borylation and Halogen Exchange

This two-step approach involves installing a boronate ester followed by halogen exchange, leveraging the versatility of Suzuki-Miyaura coupling precursors.

Procedure

  • Borylation :
    Tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (0.25 mmol) is reacted with bis(pinacolato)diboron (0.3 mmol) in 1,4-dioxane using PdCl₂(dppf) (5 mol%) and potassium acetate (3 equiv.) at 70–80°C for 12 hours. The boronate ester intermediate is isolated via column chromatography.

  • Halogen Exchange :
    The boronate ester is treated with copper(II) bromide (CuBr₂) in aqueous acetic acid at 50°C for 6 hours. The bromide product is extracted with ethyl acetate and purified.

Key Data

Parameter Value
Borylation Yield 70–85%
Halogen Exchange Yield 60–75%
Total Yield 42–64%
Reaction Time 18 hours (combined)

Advantages : Scalable for industrial production; boronate intermediates enable further diversification.
Limitations : Multi-step synthesis; palladium catalyst costs.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Reagents Scalability Cost Efficiency
Appel Reaction 56 3 hours CBr₄, PPh₃ Moderate Low
Radical Bromination 50–70 4–6 hours NBS, AIBN High Moderate
Borylation/Halogen 42–64 18 hours PdCl₂(dppf), CuBr₂ High Low

Key Insights :

  • The Appel reaction is optimal for small-scale syntheses prioritizing simplicity.
  • Radical bromination offers superior regioselectivity for allylic positions but requires specialized equipment.
  • Borylation/halogen exchange is best suited for large-scale production, despite higher complexity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Tetrahydropyridine derivatives without the bromine atom.

    Oxidation Reactions: Pyridine derivatives and other oxidized products.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : It is used as a precursor for synthesizing more complex heterocyclic compounds. The bromine atom enhances reactivity, facilitating nucleophilic substitution reactions.
  • Synthetic Routes : Common methods for its synthesis include bromination of tetrahydropyridine precursors followed by tert-butyl chloroformate addition. This approach ensures high yield and purity under optimized reaction conditions.

Medicinal Chemistry

The biological activity of this compound has been investigated for its potential therapeutic applications:

  • Antiproliferative Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)5.0
U-937 (monocytic leukemia)4.8
CEM (T acute lymphoblastic leukemia)6.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

  • Neuroprotective Potential : Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, indicating potential benefits in neurodegenerative diseases. Its interaction with biological targets could influence pathways related to conditions such as Alzheimer's disease.

Industrial Applications

In the chemical industry, this compound is utilized for producing specialty chemicals and materials:

  • Production of Novel Compounds : The compound's unique substitution pattern allows for the creation of novel compounds with specific properties tailored for various applications.

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of this compound demonstrated its efficacy against breast and leukemia cancer cell lines. The results indicated a strong correlation between concentration and cell viability reduction, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest that it may play a role in developing treatments for neurodegenerative diseases by modulating oxidative pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific applicationThe bromine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydropyridine Ring

  • Tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate (): Substituent: Cyano (-CN) at position 3 instead of bromine. Impact: The electron-withdrawing cyano group increases electrophilicity at adjacent positions, enhancing reactivity in nucleophilic additions. The topological polar surface area (53.3 Ų) suggests higher polarity compared to the bromo analog, affecting solubility. Molecular Formula: C₁₁H₁₄N₂O₂; Molecular Weight: 206.24 g/mol.
  • Tert-butyl 6-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate ():

    • Substituent : Oxo (=O) at position 4.
    • Impact : The ketone group introduces conjugation, reducing ring basicity and altering oxidation-reduction behavior. Molecular weight is 197.23 g/mol , lower due to the absence of bromine.
  • Tert-butyl 4-(6-bromo-1H-indol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (): Substituent: 6-Bromoindole fused at position 4. This structure is relevant in kinase inhibitor synthesis.

Halogen and Heterocyclic Modifications

  • Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate ():

    • Structure : Incorporates a triazolo-pyridine ring instead of tetrahydropyridine.
    • Impact : The fused triazole ring enhances aromaticity and rigidity. Predicted pKa of 1.81 indicates stronger acidity, likely due to the electron-deficient triazole.
    • Molecular Formula : C₁₅H₁₉BrN₄O₂; Molecular Weight : 367.24 g/mol.
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate ():

    • Substituent : Chlorine and bromine on a pyridine ring.
    • Impact : The dihalogenated system increases electrophilicity, favoring Suzuki-Miyaura couplings. The carbamate group alters hydrolytic stability compared to carboxylates.

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound C₁₀H₁₆BrNO₂ ~274.15 3-Br, 1-CO₂tBu 3 ~40 (estimated)
Tert-butyl 3-cyano analog () C₁₁H₁₄N₂O₂ 206.24 3-CN 3 53.3
Tert-butyl 6-oxo analog () C₁₀H₁₅NO₃ 197.23 6-Oxo 3 ~49
Triazolo-pyridine derivative () C₁₅H₁₉BrN₄O₂ 367.24 Triazolo-pyridine, 6-Br 4 ~85

Biological Activity

Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

  • Molecular Formula : C10H16BrNO2
  • Molecular Weight : 246.15 g/mol
  • CAS Number : 159503-91-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in modulating neurotransmitter systems and may influence pathways related to neurodegenerative diseases.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)5.0
U-937 (monocytic leukemia)4.8
CEM (T acute lymphoblastic)6.2

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis:

  • Mechanism : The compound appears to modulate oxidative stress pathways and enhance the expression of neuroprotective factors.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

This antimicrobial activity indicates potential applications in treating bacterial infections.

Study on Cancer Cell Lines

A comprehensive study investigated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity with a dose-dependent response. Flow cytometry analysis revealed that the compound induced apoptosis primarily through the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Neuroprotection Research

In a separate study focusing on neuroprotection, this compound was administered to neuronal cultures exposed to oxidative stress. The results indicated a reduction in cell death and an increase in the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of brominated vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Waste disposal : Collect halogenated waste in designated containers for incineration .

How does the tert-butyl carbamate group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The tert-butyl group acts as a steric shield, protecting the carbamate nitrogen from undesired nucleophilic attacks. However, it can impede Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by reducing catalyst accessibility. Strategies include:

  • Transient protection : Temporarily replace tert-butyl with a trimethylsilyl group to enhance coupling efficiency .
  • Buchwald-Hartwig conditions : Use bulky ligands (e.g., XPhos) to stabilize the Pd catalyst and improve turnover .

What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Q. Advanced

  • HPLC-MS : Detects impurities at ppm levels using C18 columns and acetonitrile/water gradients .
  • GC-FID : Monitors volatile byproducts (e.g., tert-butyl alcohol) with detection limits <0.1% .
  • Elemental analysis : Confirms stoichiometry (e.g., Br content) to ±0.3% accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.